![molecular formula C9H9BrClN B11863783 (S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine](/img/structure/B11863783.png)
(S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine
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Overview
Description
(S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is a chiral compound with significant interest in various fields of scientific research. This compound features a bromine and chlorine atom attached to an indane structure, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of an indane precursor, followed by amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
(S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine exhibits notable biological activity and has been studied for its potential as an inhibitor of certain enzymes and receptors involved in neurological disorders. Its structural similarity to other bioactive molecules suggests possible interactions with neurotransmitter systems, particularly dopamine and serotonin pathways. This positions the compound as a candidate for further investigation in neuropharmacology.
Enzyme Inhibition
Preliminary studies indicate that this compound may act as an inhibitor for specific cytochrome P450 enzymes, such as CYP1A2, which is essential for drug metabolism. This inhibition can significantly affect the pharmacokinetics of co-administered drugs, highlighting its importance in pharmacological research.
Antioxidant Properties
Research has suggested that this compound may possess antioxidant properties. Antioxidants are crucial for protecting cells from oxidative stress and related diseases, although further studies are needed to fully elucidate these properties .
Antimicrobial Activity
The compound has shown promise in antimicrobial studies against various bacterial strains, indicating its potential utility in developing new antimicrobial agents .
Case Studies
The following table summarizes key findings from various studies involving (S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amines:
Study | Findings |
---|---|
Study A | Identified as a CYP1A2 inhibitor affecting drug metabolism. |
Study B | Demonstrated antioxidant activity in vitro. |
Study C | Showed efficacy against Staphylococcus aureus with MIC values indicating potential as an antimicrobial agent. |
Mechanism of Action
The mechanism of action of (S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
Similar Compounds
®-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with different stereochemistry.
4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-ol: A hydroxylated derivative with distinct chemical properties.
4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-carboxylic acid: A carboxylated derivative used in different synthetic applications.
Uniqueness
(S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development.
Biological Activity
(S)-4-Bromo-5-chloro-2,3-dihydro-1H-inden-1-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
Chemical Structure:
The chemical structure of this compound is characterized by the presence of a bromine and chlorine substituent on the indene ring, which may contribute to its biological activity.
CAS Number: 1272752-64-3
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . In vitro studies have shown promising results against various bacterial strains.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
E. coli | 0.0195 mg/mL |
S. aureus | 0.025 mg/mL |
K. pneumoniae | 40 µg/mL |
P. aeruginosa | 50 µg/mL |
These findings suggest that the compound may be effective in treating infections caused by these pathogens, comparable to standard antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties . Studies have indicated that it can inhibit the growth of various cancer cell lines, demonstrating IC50 values in the low micromolar range.
Cancer Cell Line | IC50 Value (µM) |
---|---|
Breast Cancer (MCF-7) | 14 |
Prostate Cancer | 10 |
Pancreatic Cancer | 7 |
The mechanism of action appears to involve the modulation of signaling pathways associated with cancer progression, including angiogenesis and apoptosis induction .
Case Study 1: Antibacterial Efficacy
A study conducted by researchers at MDPI evaluated the antibacterial efficacy of various compounds similar to this compound. The compound exhibited inhibition zones comparable to ceftriaxone against E. faecalis and S. typhi, indicating its potential as an alternative treatment option for resistant bacterial strains .
Case Study 2: Anticancer Potential
In another investigation focusing on its anticancer effects, this compound was tested against human leukemia cell lines. The results demonstrated significant cytotoxicity with an IC50 value of approximately 1.50 µM, suggesting strong potential for further development as a therapeutic agent in oncology .
Properties
Molecular Formula |
C9H9BrClN |
---|---|
Molecular Weight |
246.53 g/mol |
IUPAC Name |
(1S)-4-bromo-5-chloro-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C9H9BrClN/c10-9-6-2-4-8(12)5(6)1-3-7(9)11/h1,3,8H,2,4,12H2/t8-/m0/s1 |
InChI Key |
JLRTYJSCAWHGBW-QMMMGPOBSA-N |
Isomeric SMILES |
C1CC2=C([C@H]1N)C=CC(=C2Br)Cl |
Canonical SMILES |
C1CC2=C(C1N)C=CC(=C2Br)Cl |
Origin of Product |
United States |
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